Superior Enzyme Inhibition Potency via Sulfonamide Functionality Over Carboxamide Analogs
A fundamental change in the zinc-binding group from a canonical carboxamide to a sulfonamide in a boronic acid scaffold resulted in a marked improvement in AmpC β-lactamase inhibition. For smaller inhibitor analogues in this series, the sulfonamide-containing compounds exhibited Ki values up to 23 times better (lower) than their direct carboxamide counterparts [1]. This quantifiable improvement is a direct consequence of the sulfonamide's distinct interaction profile with the enzyme's active site.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki values down to 25 nM (for optimal sulfonamide boronic acid analogues in the series) |
| Comparator Or Baseline | Carboxamide boronic acid analogues (smaller inhibitors) |
| Quantified Difference | Up to 23-fold improvement in Ki |
| Conditions | In vitro enzyme assay against AmpC β-lactamase |
Why This Matters
This potency gain is crucial for medicinal chemists designing β-lactamase inhibitors, as it translates to more effective compounds at lower doses, which is a key driver for lead selection and procurement of the correct sulfonamide building block.
- [1] Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Pohlhaus, D. T., Karpiak, J., ... & Prati, F. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863. View Source
